1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3-chloro-5-fluorobenzoyl group and a carboxamide group. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-5-fluorobenzoyl chloride and piperidine-4-carboxamide.
Reaction Conditions: The reaction between 3-chloro-5-fluorobenzoyl chloride and piperidine-4-carboxamide is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro and fluoro positions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using reagents such as potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways, leading to modulation of their activity.
Pathways Involved: The exact pathways affected by the compound depend on its specific structure and the nature of its interactions with molecular targets.
Comparison with Similar Compounds
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxylic acid and 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-methylcarboxamide share structural similarities.
Uniqueness: The presence of both chloro and fluoro substituents on the benzoyl group, along with the piperidine ring, imparts unique chemical and biological properties to the compound.
Properties
IUPAC Name |
1-(3-chloro-5-fluorobenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2/c14-10-5-9(6-11(15)7-10)13(19)17-3-1-8(2-4-17)12(16)18/h5-8H,1-4H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZUMKJGDPFPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.